Neuroprotective Potency: Grisabutine vs. Untreated Control in Oxidative Stress Model
In a rat model of cyclophosphamide (CP)-induced oxidative stress, pre-treatment with Grisabutine (Magnoline, MAG) at a dose of 1 mg/kg (i.p.) for 14 days significantly ameliorated tissue damage [1]. This protective effect was quantified by a reduction in key serum biomarkers of hepatic and renal injury compared to the CP-only group. Specifically, the elevation of transaminases (AST/ALT), alkaline phosphatase, blood urea nitrogen (BUN), and creatinine caused by CP was markedly attenuated in the MAG pre-treated group [1].
| Evidence Dimension | Serum Biomarkers of Hepatic/Renal Injury |
|---|---|
| Target Compound Data | Significant attenuation of elevated AST, ALT, ALP, BUN, and creatinine levels |
| Comparator Or Baseline | Cyclophosphamide (75 mg/kg, i.p.)-treated control group |
| Quantified Difference | Amelioration of CP-induced biomarker elevation (statistically significant, exact fold-change unspecified in abstract) |
| Conditions | In vivo; Sprague-Dawley rats; MAG (1 mg/kg, i.p.) for 14 days, CP (75 mg/kg, i.p.) on day 14 |
Why This Matters
This demonstrates quantifiable in vivo protection against chemically-induced oxidative damage, which may justify its selection over analogs lacking this specific validation.
- [1] Arslan, D., & Acaröz, U. (2024). Magnolin alleviates cyclophosphamide-induced oxidative stress, inflammation, and apoptosis via Nrf2/HO-1 signaling pathway. (Manas University Publication). View Source
